Benzyl 2-(2-oxo-4-phenylchromen-7-yl)oxybutanoate
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Overview
Description
Benzyl 2-(2-oxo-4-phenylchromen-7-yl)oxybutanoate is a synthetic organic compound that belongs to the class of chromen derivatives This compound is characterized by the presence of a chromen ring system, which is fused with a benzene ring and further substituted with a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(2-oxo-4-phenylchromen-7-yl)oxybutanoate typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with benzyl 2-bromobutanoate. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction conditions usually involve stirring the reaction mixture at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(2-oxo-4-phenylchromen-7-yl)oxybutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted chromen derivatives.
Scientific Research Applications
Benzyl 2-(2-oxo-4-phenylchromen-7-yl)oxybutanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of advanced materials, such as fluorescent dyes and sensors.
Mechanism of Action
The mechanism of action of Benzyl 2-(2-oxo-4-phenylchromen-7-yl)oxybutanoate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as carbonic anhydrase and monoamine oxidase, leading to various biological effects. Additionally, it can modulate reactive oxygen species and inhibit microtubule polymerization, contributing to its anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- Benzyl (2S)-2-(2-oxo-4-phenylchromen-7-yl)oxypropanoate
- 2-Oxo-2H-chromen-7-yl 4-chlorobenzoate
Uniqueness
Benzyl 2-(2-oxo-4-phenylchromen-7-yl)oxybutanoate is unique due to its specific substitution pattern and the presence of the butanoate ester group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
benzyl 2-(2-oxo-4-phenylchromen-7-yl)oxybutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22O5/c1-2-23(26(28)29-17-18-9-5-3-6-10-18)30-20-13-14-21-22(19-11-7-4-8-12-19)16-25(27)31-24(21)15-20/h3-16,23H,2,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMNPWPKAPNTOSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC1=CC=CC=C1)OC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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